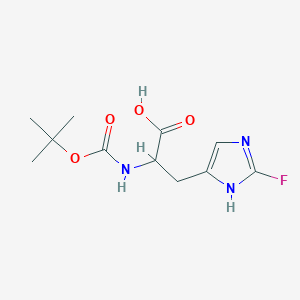
N-Boc-2-fluoro-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyloxycarbonyl-2-fluoro-histidine, commonly referred to as N-Boc-2-fluoro-histidine, is a derivative of histidine where the imidazole ring is fluorinated at the 2-position and the amino group is protected by a tert-butyloxycarbonyl (Boc) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-fluoro-histidine typically involves the following steps:
Fluorination of Histidine:
Protection of the Amino Group: The amino group of the fluorinated histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amino group is not involved in subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity product.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-Boc-2-fluoro-histidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The amino group can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling Reactions: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like N-hydroxysuccinimide (NHS).
Major Products Formed
Substitution Reactions: Fluorine-substituted derivatives.
Deprotection Reactions: Free 2-fluoro-histidine.
Coupling Reactions: Peptide derivatives containing 2-fluoro-histidine.
科学的研究の応用
N-Boc-2-fluoro-histidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins.
Biology: Studied for its effects on enzyme activity and protein function due to the presence of the fluorine atom.
Medicine: Investigated for its potential as a therapeutic agent or as a probe in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-Boc-2-fluoro-histidine involves:
Interaction with Enzymes: The fluorine atom can influence the binding and activity of enzymes that interact with histidine residues.
Modification of Protein Function: Incorporation of 2-fluoro-histidine into proteins can alter their structure and function, providing insights into protein dynamics and interactions.
類似化合物との比較
Similar Compounds
2-Fluoro-histidine: Lacks the Boc protecting group.
N-Boc-histidine: Lacks the fluorine atom.
2-Fluoro-imidazole: A simpler fluorinated imidazole derivative.
Uniqueness
N-Boc-2-fluoro-histidine is unique due to the combination of fluorination and Boc protection, which provides distinct chemical properties and reactivity. This makes it a valuable tool in synthetic chemistry and biological studies, offering advantages over similar compounds in terms of stability and functional versatility.
特性
IUPAC Name |
3-(2-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(8(16)17)4-6-5-13-9(12)14-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZOWQWJSNGOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(N1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














